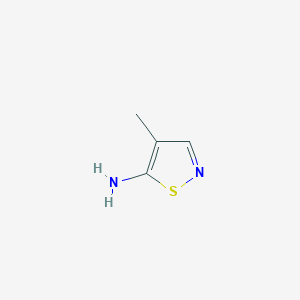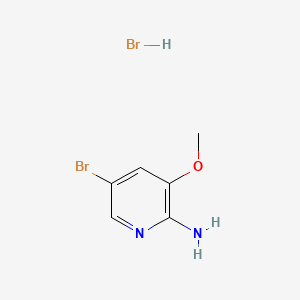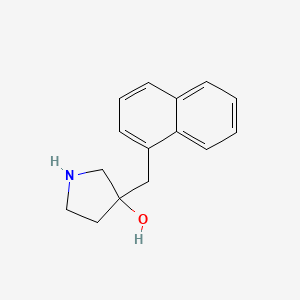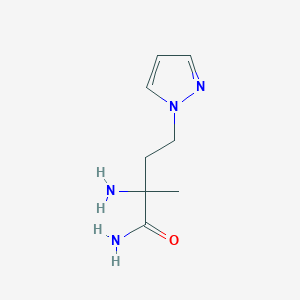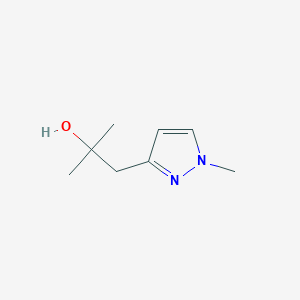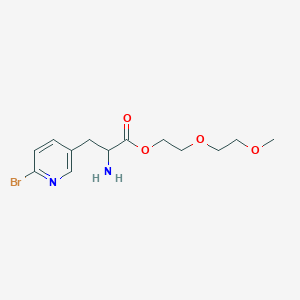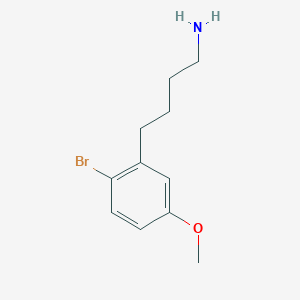
4-(2-Bromo-5-methoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16BrNO It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent introduction of the butan-1-amine chain can be achieved through nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated amine.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
4-(2-Bromo-5-methoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules[][7].
Medicine: Explored for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-4-methoxyphenyl)butan-1-amine: Similar structure with a different position of the methoxy group.
4-(2-Bromo-5-methoxyphenyl)butan-2-amine: Similar structure with a different position of the amine group.
4-(2-Bromo-5-methoxyphenyl)butan-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-(2-bromo-5-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
ALGWPBQOMPRARZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


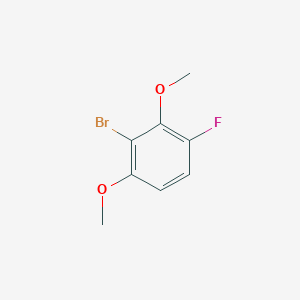

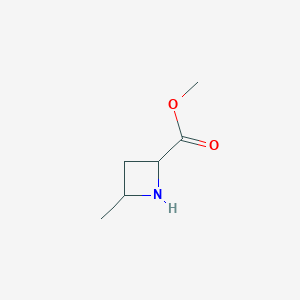
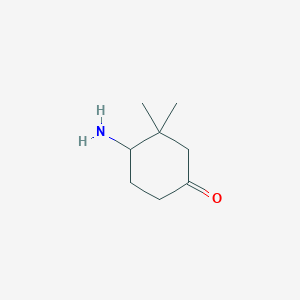
![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
